N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields This compound contains a difluoromethoxy group, which is known to enhance the biological activity and stability of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The pyrazole ring can be formed through cyclization reactions involving hydrazines and suitable carbonyl compounds . The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. For example, the use of sodium hydroxide as an alkali in the final step has been shown to be more economical and scalable compared to other bases .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents like acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The difluoromethoxy group enhances the compound’s binding affinity and stability, making it more effective in its biological activity . The pyrazole ring contributes to the compound’s overall structural stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxy group, used for treating chronic obstructive pulmonary disease (COPD).
Difluoromethoxylated Ketones: These compounds serve as building blocks for synthesizing various nitrogen-containing heterocycles.
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: Known for its inhibitory effects on pulmonary fibrosis.
Uniqueness
N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer enhanced biological activity, stability, and versatility in chemical reactions.
Properties
Molecular Formula |
C14H17F2N3O3S |
---|---|
Molecular Weight |
345.37 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H17F2N3O3S/c1-4-19-8-13(10(3)17-19)23(20,21)18-12-6-5-11(7-9(12)2)22-14(15)16/h5-8,14,18H,4H2,1-3H3 |
InChI Key |
FOQZRBXPCYMRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.